3-(1-Azepanyl)butanoic acid hydrochloride
Description
3-(1-Azepanyl)butanoic acid hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring attached to the third carbon of a butanoic acid backbone, with a hydrochloride counterion.
Properties
IUPAC Name |
3-(azepan-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(8-10(12)13)11-6-4-2-3-5-7-11;/h9H,2-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQJLDYMRBTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Azepanyl)butanoic acid hydrochloride typically involves the reaction of 1-azepane with butanoic acid under specific conditions. The process may include steps such as:
Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring is formed through cyclization reactions.
Attachment of the Butanoic Acid Moiety: The azepane ring is then reacted with butanoic acid or its derivatives to form the desired compound.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 3-(1-Azepanyl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Azepanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, or acylating agents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry: 3-(1-Azepanyl)butanoic acid hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of azepane derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In industrial applications, 3-(1-Azepanyl)butanoic acid hydrochloride can be used in the synthesis of specialty chemicals, polymers, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(1-Azepanyl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The azepane ring structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Trends Observed:
- Melting Points: Aromatic derivatives (e.g., 3b, 3f) exhibit higher melting points (198–247°C) due to crystalline packing from planar aromatic systems, whereas aliphatic analogs (e.g., ethylamino derivative) likely have lower melting points .
- Yields : Substituents with electron-withdrawing groups (e.g., CF₃ in 3f) correlate with higher synthetic yields (70%), possibly due to stabilized intermediates .
- Spectral Features : All compounds show characteristic IR peaks for NH, OH, and C=O groups, with aromatic derivatives displaying additional C=N stretches .
Biological Activity
3-(1-Azepanyl)butanoic acid hydrochloride is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in research and industry, supported by relevant data tables and findings.
Chemical Structure
The compound features a seven-membered azepane ring attached to a butanoic acid moiety, forming a hydrochloride salt. This unique structure contributes to its biological activity.
Synthesis
The synthesis typically involves:
- Formation of the Azepane Ring : Cyclization of suitable precursors.
- Attachment of Butanoic Acid : Reaction with butanoic acid derivatives.
- Hydrochloride Salt Formation : Conversion of the free base into hydrochloride through reaction with hydrochloric acid.
3-(1-Azepanyl)butanoic acid hydrochloride interacts with various molecular targets, including enzymes and receptors. The azepane ring allows for specific binding interactions that can modulate the activity of these targets.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential effects against certain bacterial strains.
- Neuropharmacological Effects : Its structure may influence neurotransmitter systems, warranting further exploration in neuropharmacology.
Comparative Analysis
To understand its unique properties, a comparison with similar compounds is essential:
| Compound | Ring Structure | Notable Properties |
|---|---|---|
| 3-(1-Azepanyl)butanoic acid hydrochloride | Azepane | Unique binding interactions |
| 3-(1-Piperidinyl)butanoic acid hydrochloride | Piperidine | Different steric properties |
| 3-(1-Morpholinyl)butanoic acid hydrochloride | Morpholine | Oxygen in the ring affects reactivity |
| 3-(1-Pyrrolidinyl)butanoic acid hydrochloride | Pyrrolidine | Smaller ring size alters biological activity |
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3-(1-Azepanyl)butanoic acid hydrochloride against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as an antimicrobial agent.
Neuropharmacological Research
Research conducted on the neuropharmacological effects demonstrated that the compound could influence synaptic transmission in neuronal cultures. This effect was attributed to its interaction with GABAergic systems, indicating potential applications in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
